2-(Pyrrolidin-3-yl)-1,3-oxazole dihydrochloride is a chemical compound characterized by its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidine ring connected to an oxazole moiety, which contributes to its biological activity. The dihydrochloride form indicates that the compound is a salt formed with hydrochloric acid, enhancing its solubility and stability for various applications.
2-(Pyrrolidin-3-yl)-1,3-oxazole dihydrochloride falls under the category of heterocyclic compounds, specifically oxazoles. These compounds are known for their diverse biological activities, making them significant in medicinal chemistry and drug development.
The synthesis of 2-(Pyrrolidin-3-yl)-1,3-oxazole dihydrochloride typically involves the following steps:
In industrial settings, the synthesis may be scaled up using continuous flow reactors to optimize yield and purity. The use of high-purity reagents is critical to ensure the quality of pharmaceutical-grade compounds .
The molecular formula of 2-(Pyrrolidin-3-yl)-1,3-oxazole dihydrochloride is with a molecular weight of approximately 150.17 g/mol. The structure features a pyrrolidine ring fused to an oxazole ring.
The compound can participate in various chemical reactions due to its functional groups:
The specific reaction pathways depend on the substituents present on the rings and the conditions applied during synthesis or modification .
The mechanism of action for 2-(Pyrrolidin-3-yl)-1,3-oxazole dihydrochloride involves its interaction with biological targets such as enzymes and receptors. The unique structure allows it to modulate the activity of these targets, leading to various biological effects.
Research indicates that compounds with similar structures exhibit significant interactions with specific molecular pathways, which can be exploited for therapeutic purposes .
2-(Pyrrolidin-3-yl)-1,3-oxazole dihydrochloride has potential applications in:
This compound exemplifies the importance of heterocyclic chemistry in developing new therapeutic agents and understanding biological mechanisms at the molecular level.
Bioassay-guided fractionation has identified structurally related pyrrolidine-oxazole alkaloids from Amyris species with selective bioactivities. The supercritical CO₂ extract of Amyris texana leaves underwent sequential chromatographic separation via silica gel vacuum liquid chromatography (VLC), followed by HP20ss and C18 HPLC, yielding diaryloxazole natural products texazole A (1) and a known diaryloxazole (2). These compounds feature a 2,5-disubstituted oxazole core with aryl groups at both positions, differing in their 5-position substituents (O-prenyl vs. O-geranyl). Their isolation leveraged selective antiproliferative activity against the MDA-MB-453 triple-negative breast cancer cell line (LAR subtype), with 2 exhibiting a GI₅₀ of 17 µM—a 4.5-fold selectivity over other cancer cell lines. Critical purification parameters include:
Table 1: Natural Oxazoles with Structural Similarity to 2-(Pyrrolidin-3-yl)-1,3-oxazole
Natural Product | Source | Key Structural Features | Bioactivity (GI₅₀) |
---|---|---|---|
Texazole A (1) | A. texana | 5-(4-O-prenylphenyl)-2-phenyloxazole | 40 µM (MDA-MB-453) |
Compound 2 | A. texana | 5-(4-O-geranylphenyl)-2-(3-pyridyl)oxazole | 17 µM (MDA-MB-453) |
Balsoxin | A. balsamifera | 2,5-Diaryloxazole with prenyl chain | Antifungal |
Natural oxazoles serve as starting points for semi-synthetic diversification to enhance potency and solubility. Strategic modifications include:
Notably, semi-synthetic analog CIDD-0067106 (30) derived from lead 2 demonstrated improved potency (GI₅₀ = 0.8 µM) and selectivity (>10-fold) against LAR-subtype breast cancer models via mTORC1 pathway inhibition [5].
Solid-phase synthesis enables rapid generation of pyrrolidine-oxazole libraries via immobilized precursors. Key methodologies include:
Table 2: Solid-Phase Synthesis Parameters for Oxazole Derivatives
Resin Type | Key Reaction | Conditions | Yield Range | Purity |
---|---|---|---|---|
Rink amide | O-alkylation | HMPA/DMF, DIPEA, MW | 78–92% | >90% |
Wang carbonate | Enaminone formation | DMF-DMA, 120°C, 1 h | Quantitative | 85–95% |
o-Nitrobenzyl | Cyclative cleavage | hν, DCM, 2 h | 65–75% | >85% |
Microwave irradiation significantly accelerates oxazole ring closure steps:
Transition-metal-free methodologies avoid contamination concerns in pharmaceutical synthesis:
TFAA enables efficient oxazole ring closure under mild conditions:
Table 3: Comparative Analysis of Synthetic Methods for 2-(Pyrrolidin-3-yl)-1,3-oxazole
Methodology | Reagents/Conditions | Yield | Regioselectivity | Key Advantage |
---|---|---|---|---|
Microwave INOC | PhI(OAc)₂, MW, 80°C, 20 min | 75–89% | >98:2 | Metal-free, rapid |
Solid-phase cyclization | Rink resin, DMF-DMA, MW 120°C | 85–95% | N/A | High purity, automation-compatible |
B(C₆F₅)₃-catalyzed | α-Diazo ketone, RCN, rt, 3 h | 82–90% | >15:1 | Low catalyst loading |
TFAA dehydration | TFAA/DCE, −20°C to rt | 55–70% | >95:5 | Mild conditions |
Concluding Remarks
Synthetic access to 2-(pyrrolidin-3-yl)-1,3-oxazole dihydrochloride leverages interdisciplinary strategies spanning natural product chemistry, solid-phase synthesis, and catalysis. Advances in microwave-assisted cyclizations and metal-free methodologies address historical challenges in regioselectivity and functional group tolerance. Future directions include continuous-flow manufacturing and enantioselective catalysis for chiral pyrrolidine derivatives. These developments will accelerate structure-activity relationship (SAR) studies targeting oncological, neurological, and metabolic disorders where this scaffold shows promise [5] [7] [9].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1